molecular formula C8H5ClN2O B12300447 7-Chloro-1,6-naphthyridin-2(4aH)-one

7-Chloro-1,6-naphthyridin-2(4aH)-one

Cat. No.: B12300447
M. Wt: 180.59 g/mol
InChI Key: VPEMFXAZNICOLF-UHFFFAOYSA-N
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Description

7-Chloro-1,6-naphthyridin-2(4aH)-one is a heterocyclic compound that contains a chlorine atom and a naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,6-naphthyridin-2(4aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with ammonia or amines under high temperature and pressure to form the naphthyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,6-naphthyridin-2(4aH)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthyridine oxides.

    Reduction: Reduced naphthyridine derivatives.

    Substitution: Various substituted naphthyridine compounds.

Scientific Research Applications

7-Chloro-1,6-naphthyridin-2(4aH)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 7-Chloro-1,6-naphthyridin-2(4aH)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: Lacks the chlorine atom, leading to different chemical properties.

    7-Bromo-1,6-naphthyridin-2(4aH)-one: Similar structure but with a bromine atom instead of chlorine.

    2,6-Dichloro-1,6-naphthyridine: Contains two chlorine atoms, affecting its reactivity and applications.

Uniqueness

7-Chloro-1,6-naphthyridin-2(4aH)-one is unique due to the presence of the chlorine atom at the 7-position, which influences its chemical reactivity and potential applications. This structural feature can enhance its ability to participate in specific reactions and interact with biological targets.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

7-chloro-4aH-1,6-naphthyridin-2-one

InChI

InChI=1S/C8H5ClN2O/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h1-5H

InChI Key

VPEMFXAZNICOLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=C2C1C=NC(=C2)Cl

Origin of Product

United States

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